

Angiogenin (108-123): A Decoy Peptide for Interrogating Angiogenesis Pathways

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Compound of Interest

Compound Name: *Angiogenin (108-123)*

Cat. No.: *B8057124*

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Executive Summary

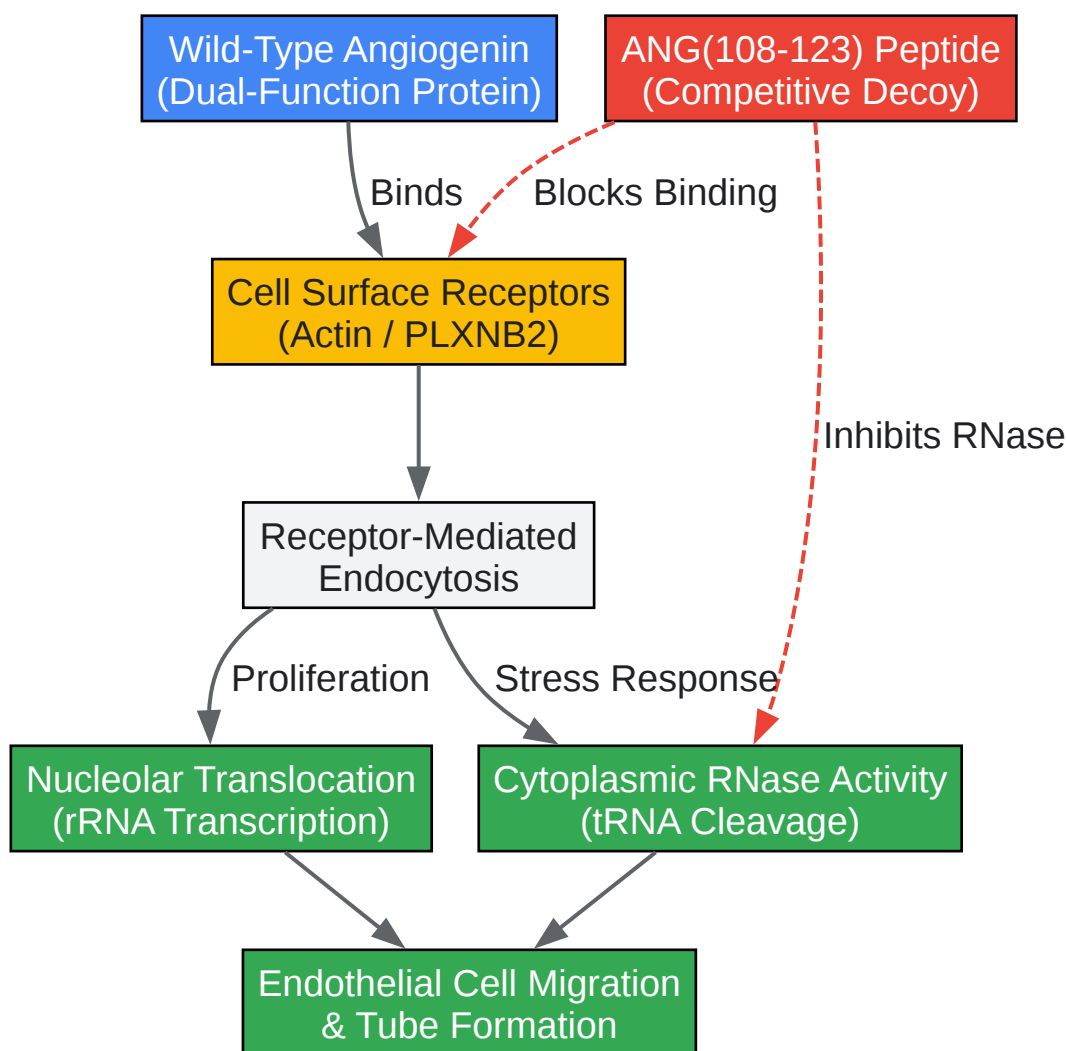
Angiogenin (ANG), also known as Ribonuclease 5, is a 14-kDa protein belonging to the RNase A superfamily. It is a potent inducer of neovascularization and plays a critical role in tumor progression and neurodegeneration. Unlike classic angiogenic factors (e.g., VEGF) that rely solely on surface receptor tyrosine kinases, ANG possesses a unique dual-mechanism: it binds to cell-surface actin and PLXNB2 to initiate extracellular matrix degradation, and it undergoes receptor-mediated endocytosis to translocate into the nucleolus, where it stimulates rRNA transcription. Under cellular stress, ANG also hydrolyzes cytoplasmic tRNA, reprogramming protein synthesis.

To dissect these complex pathways, researchers utilize **Angiogenin (108-123)**, a synthetic peptide corresponding to the C-terminal region of the wild-type protein. By acting as a competitive decoy, ANG(108-123) effectively neutralizes both the enzymatic (ribonucleolytic) and biological (angiogenic) activities of ANG^[1], making it an indispensable tool for drug development and mechanistic vascular biology.

Mechanistic Grounding: The ANG-Actin Axis and Peptide Inhibition

The biological efficacy of ANG is heavily dependent on its structural integrity, specifically its ribonucleolytic active center and its receptor-binding loop. The C-terminal segment of ANG (residues 108–123) is critical for maintaining the conformation required for substrate interaction.

When introduced exogenously, the ANG(108-123) peptide acts as a dominant-negative inhibitor. Causally, the peptide saturates the target substrates (such as tRNA) or competes for cell-surface binding sites (like alpha-actinin 2 and endothelial surface actin)[2],[3]. By occupying these interfaces, ANG(108-123) prevents wild-type ANG from polymerizing actin or cleaving RNA, effectively halting the downstream signaling cascade required for endothelial cell migration and tube formation[4].



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Diagram 1: ANG signaling pathways and the targeted inhibitory intervention by ANG(108-123).

Quantitative Benchmarks & Physicochemical Properties

To ensure reproducible experimental outcomes, it is critical to understand the physical properties of the ANG(108-123) peptide. Because it contains a mix of hydrophobic and basic residues, its solubility must be carefully managed[5].

Property	Value / Description
Amino Acid Sequence	Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro (ENGLPVHLDQSIFRRP)
CAS Number	112173-48-5[6]
Molecular Weight	1878.1 g/mol [5]
Chemical Formula	C ₈₃ H ₁₃₂ N ₂₆ O ₂₄ [6]
Apparent Inhibition Constant ()	~278 M (against tRNA degradation)[5]
Solubility Guidelines	Soluble in H ₂ O. If precipitation occurs, titrate with <50 L NH ₄ OH or 50-100 L DMSO[7].
Storage Conditions	Lyophilized powder: -20°C (up to 3 years). Reconstituted in solvent: -80°C (up to 1 year)[5].

Self-Validating Experimental Methodologies

To establish a high-trust, reproducible research environment, the following protocols are designed with internal self-validation mechanisms. This ensures that observed phenotypes are causally linked to the specific action of ANG(108-123), rather than off-target effects.

Protocol A: In Vitro Ribonucleolytic Activity Inhibition Assay

This assay isolates the enzymatic domain of ANG, proving that ANG(108-123) directly neutralizes its RNase activity[1].

Step-by-Step Workflow:

- Peptide Preparation: Reconstitute ANG(108-123) in sterile ddH₂O to a stock concentration of 5 mM. Prepare a scrambled peptide control (same amino acid composition, randomized

sequence) to validate sequence-specific inhibition.

- **Buffer Setup:** Prepare the reaction buffer containing 30 mM MOPS and 0.1 M NaCl, adjusted to pH 6.8.
- **Pre-Incubation:** In a 96-well UV-transparent plate, incubate recombinant human ANG (1 M) with varying concentrations of ANG(108-123) (ranging from 10 M to 500 M) for 15 minutes at 37°C.
- **Substrate Addition:** Initiate the enzymatic reaction by adding purified yeast tRNA to a final concentration of 2 mg/mL.
- **Reaction Quenching:** At predetermined time intervals (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding ice-cold 3.4% perchloric acid.
- **Quantification:** Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet undegraded tRNA. Measure the absorbance of the acid-soluble supernatant at 260 nm.
- **Self-Validation Check:** The scrambled peptide control must show no reduction in compared to the ANG-only positive control, confirming that the of 278 M is sequence-dependent[5].

Protocol B: HUVEC Tube Formation Assay (In Vitro Angiogenesis)

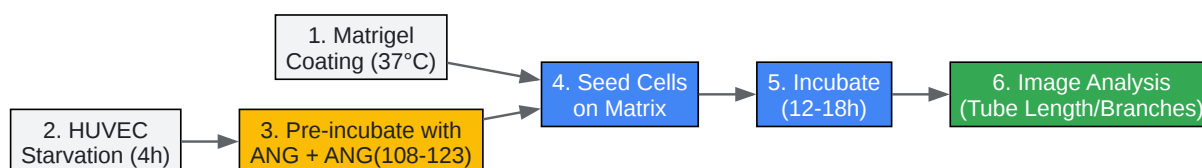
This protocol translates the molecular inhibition into a functional cellular phenotype, demonstrating the peptide's ability to block endothelial tube formation[8].

Step-by-Step Workflow:

- **Matrix Preparation:** Thaw Matrigel on ice. Coat a pre-chilled 96-well plate with 50

L/well of Matrigel. Incubate at 37°C for 30 minutes to allow complete polymerization.

- Cell Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluence. Starve the cells in basal medium (e.g., EBM-2 without serum/growth factors) for 4 hours to synchronize the cell cycle and baseline receptor activity.
- Treatment Assembly: Harvest HUVECs and resuspend at cells/mL. Pre-incubate the cell suspension with recombinant ANG (1 g/mL) and titrations of ANG(108-123) (50 - 300 M) for 30 minutes.
- Seeding: Carefully seed 100 L of the treated cell suspension (cells) onto the polymerized Matrigel.
- Incubation & Imaging: Incubate the plate for 12–18 hours at 37°C in a 5% CO₂ atmosphere. Image the wells using phase-contrast microscopy (4x or 10x magnification).
- Data Analysis: Quantify total tube length, number of nodes, and branch points using automated software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Self-Validation Check: Include a VEGF-stimulated control well treated with ANG(108-123). If the peptide selectively inhibits ANG-induced tubes but leaves VEGF-induced tubes relatively intact, it confirms targeted pathway inhibition rather than generalized cellular toxicity.



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Diagram 2: Step-by-step experimental workflow for the HUVEC Tube Formation Assay.

Conclusion

Angiogenin (108-123) is a highly specific, dual-action inhibitor that effectively uncouples the ANG-actin axis. By leveraging its competitive binding properties, researchers can isolate the ribonucleolytic and receptor-mediated pathways of angiogenesis. Strict adherence to solubility guidelines and the implementation of self-validating experimental controls are paramount for generating trustworthy, high-impact data in vascular biology and oncology research.

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